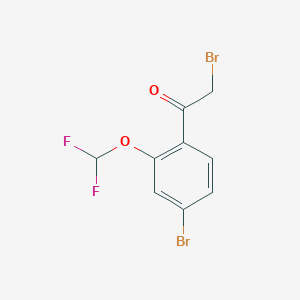![molecular formula C17H16O2S B15244303 2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a methoxyphenyl group, a propanoyl chain, and a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3-methoxyphenyl)propanoic acid with thiobenzaldehyde under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiobenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiobenzyl alcohol derivatives.
Applications De Recherche Scientifique
2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyphenyl)propanoic acid
- 2-(3-Methoxyphenyl)-2-propanol
- 3,5-Dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside
Uniqueness
2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a methoxyphenyl group and a thiobenzaldehyde moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H16O2S |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[3-(3-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-15-7-4-5-13(11-15)9-10-17(18)16-8-3-2-6-14(16)12-20/h2-8,11-12H,9-10H2,1H3 |
Clé InChI |
OKXLXVRENFCDSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)

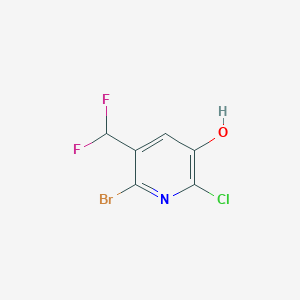

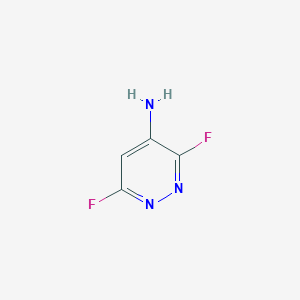
![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
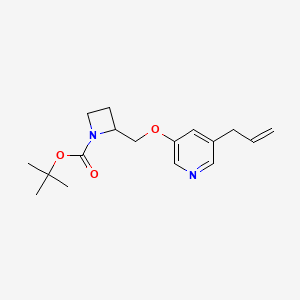
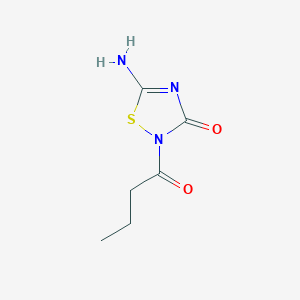
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
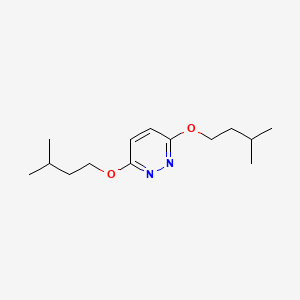
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
